6-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]quinoxaline 6-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]quinoxaline
Brand Name: Vulcanchem
CAS No.: 2549028-69-3
VCID: VC11842983
InChI: InChI=1S/C15H17ClN4O2S/c16-11-1-4-13-14(9-11)17-10-15(18-13)19-5-7-20(8-6-19)23(21,22)12-2-3-12/h1,4,9-10,12H,2-3,5-8H2
SMILES: C1CC1S(=O)(=O)N2CCN(CC2)C3=CN=C4C=C(C=CC4=N3)Cl
Molecular Formula: C15H17ClN4O2S
Molecular Weight: 352.8 g/mol

6-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]quinoxaline

CAS No.: 2549028-69-3

Cat. No.: VC11842983

Molecular Formula: C15H17ClN4O2S

Molecular Weight: 352.8 g/mol

* For research use only. Not for human or veterinary use.

6-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]quinoxaline - 2549028-69-3

Specification

CAS No. 2549028-69-3
Molecular Formula C15H17ClN4O2S
Molecular Weight 352.8 g/mol
IUPAC Name 6-chloro-2-(4-cyclopropylsulfonylpiperazin-1-yl)quinoxaline
Standard InChI InChI=1S/C15H17ClN4O2S/c16-11-1-4-13-14(9-11)17-10-15(18-13)19-5-7-20(8-6-19)23(21,22)12-2-3-12/h1,4,9-10,12H,2-3,5-8H2
Standard InChI Key MLCNJCUTAORIFT-UHFFFAOYSA-N
SMILES C1CC1S(=O)(=O)N2CCN(CC2)C3=CN=C4C=C(C=CC4=N3)Cl
Canonical SMILES C1CC1S(=O)(=O)N2CCN(CC2)C3=CN=C4C=C(C=CC4=N3)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₁₅H₁₇ClN₄O₂S, with the following key features:

  • Quinoxaline core: A bicyclic aromatic system with nitrogen atoms at positions 1 and 4.

  • Chloro substituent: At position 6, enhancing electrophilic reactivity.

  • Piperazine moiety: A six-membered ring with two nitrogen atoms, functionalized with a cyclopropanesulfonyl group.

Table 1: Physicochemical Properties

PropertyValue
Molecular Weight352.8 g/mol
IUPAC Name6-Chloro-2-(4-cyclopropylsulfonylpiperazin-1-yl)quinoxaline
SMILESC1CC1S(=O)(=O)N2CCN(CC2)C3=CN=C4C=C(C=CC4=N3)Cl
InChI KeyMLCNJCUTAORIFT-UHFFFAOYSA-N
LogP (Partition Coefficient)6.29 (predicted)

Spectroscopic Data

While detailed spectral data (e.g., ¹H/¹³C NMR) for this specific compound is unavailable, analogous quinoxaline derivatives exhibit characteristic peaks:

  • ¹H NMR: Aromatic protons in the quinoxaline core (δ 7.5–8.5 ppm), piperazine methylenes (δ 2.5–3.5 ppm), and cyclopropane protons (δ 1.0–1.5 ppm).

  • MS (ESI): Molecular ion peak at m/z 352.8 (M+H)⁺, consistent with its molecular weight.

Synthesis and Reaction Pathways

General Synthesis Strategies

Quinoxaline derivatives are typically synthesized via condensation reactions between 1,2-diamines and α-dicarbonyl compounds. For this compound, a multi-step approach is inferred:

  • Quinoxaline Core Formation:

    • Condensation of 6-chloro-1,2-diaminobenzene with glyoxal derivatives under acidic conditions .

  • Piperazine Functionalization:

    • Nucleophilic substitution of a chloro intermediate with piperazine, followed by sulfonylation using cyclopropanesulfonyl chloride .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Quinoxaline formation1,2-Diamine + glyoxal, HCl, reflux70–85%
Piperazine couplingPiperazine, DMSO, triethylamine, 90°C60–75%
SulfonylationCyclopropanesulfonyl chloride, base50–65%

Green Chemistry Approaches

Recent advances emphasize sustainable methods:

  • Nanocatalysts: Hercynite sulfaguanidine-SA nanoparticles enable one-pot synthesis of piperazinyl quinoxalines under solvent-free conditions, achieving yields >90% .

  • Microwave Assistance: Reduces reaction times from hours to minutes for analogous compounds .

Biological Activity and Mechanisms

Antimicrobial Activity

Piperazinyl quinoxalines demonstrate:

  • Efflux Pump Inhibition: Blockade of Candida albicans transporters (CaCdr1p/CaMdr1p), reversing antifungal resistance .

  • Synergy with Azoles: Fluconazole MIC reduced 129-fold in combo therapies .

Table 3: Inferred Biological Profiles

ActivityMechanismAnalogous Compound Data
AnticancerCaspase-3 activationIC₅₀ = 9.32 μM (A549 cells)
AntifungalEfflux pump inhibition50% Nile Red efflux at 10 μM
Anti-inflammatoryTLR7 antagonismIC₅₀ = 8.2 μM

Applications and Future Directions

Therapeutic Development

  • Combo Therapies: Pairing with antifungals (e.g., fluconazole) to combat resistant Candida strains .

  • Targeted Drug Delivery: Liposomal encapsulation to improve bioavailability .

Industrial Relevance

  • Agrochemicals: Quinoxaline scaffolds are explored as herbicides and fungicides .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator